3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

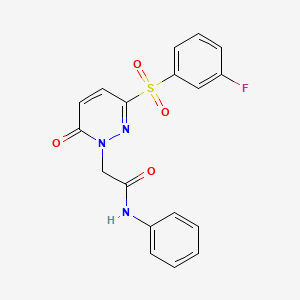

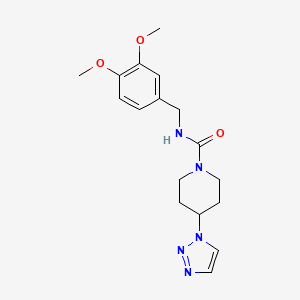

The compound “3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium iodide” is a complex organic molecule. It contains an adamantane moiety, which is a type of polycyclic compound with three fused cyclohexane rings arranged in the “armchair” conformation . The adamantane moiety is substituted with a phenoxy group at the 4-position . The compound also contains a hydroxy group and a trimethylammonium group, both attached to a propyl chain .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (3r,5r,7r) notation indicates the configuration of the chiral centers in the adamantane moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trimethylammonium group might make it soluble in water, while the adamantane and phenoxy groups might increase its lipophilicity .Aplicaciones Científicas De Investigación

Materials Science and Electroanalysis : A study by Ghaedi et al. (2015) on the modification of carbon nanotubes for the selective detection of iodide ions highlights the importance of adamantane derivatives in the development of sensors and electrodes. The research demonstrated that modified materials exhibit high selectivity and sensitivity for iodide, suggesting that adamantane-based compounds could enhance the performance of electroanalytical devices (Ghaedi et al., 2015).

Organic Synthesis and Radiolabeling : The synthesis and application of adamantane derivatives in organic chemistry are demonstrated by the development of a radical aminocarbonylation protocol. This method, which includes the use of adamantane-1-yl derivatives, provides a novel approach to introducing carbonyl groups into alkyl iodides, thereby expanding the toolkit for the synthesis of complex molecules. Such methodologies are crucial for the synthesis of labeled compounds in medical research, including imaging agents (Chow, Odell, & Eriksson, 2016).

Analytical Chemistry and Sensor Development : In another study, the preparation of iodide selective electrodes using carbon paste and modified carbon nanotubes showcases the potential of adamantane derivatives in enhancing sensor capabilities. The incorporation of such compounds into sensor materials can lead to improved selectivity, sensitivity, and stability in the detection of specific ions or molecules (Ghaedi et al., 2015).

Biological Interest and Metal Complexes : Research on adamantane-1-amine complexes with metals of biological interest further illustrates the versatility of adamantane derivatives. These complexes have been synthesized and characterized, providing valuable insights into the interaction between adamantane-based ligands and various metals. Such studies are foundational for the development of new drugs and diagnostic agents, highlighting the biological and medicinal relevance of adamantane derivatives (Sultana et al., 2014).

Propiedades

IUPAC Name |

[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-trimethylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34NO2.HI/c1-23(2,3)14-20(24)15-25-21-6-4-19(5-7-21)22-11-16-8-17(12-22)10-18(9-16)13-22;/h4-7,16-18,20,24H,8-15H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKJWRHISOFMNL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)

![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)

![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2670630.png)

![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)

![(2S)-N-[[4-(4-Cyclopentylbutanoyl)morpholin-3-yl]methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2670633.png)

![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

![6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B2670637.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)